![molecular formula C21H25N5O3S B2689790 N-[3-(4-苯基哌嗪-1-基)磺酰丙基]-1H-吲唑-3-甲酰胺 CAS No. 1021218-04-1](/img/no-structure.png)

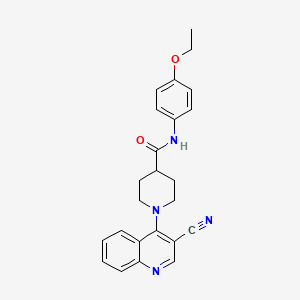

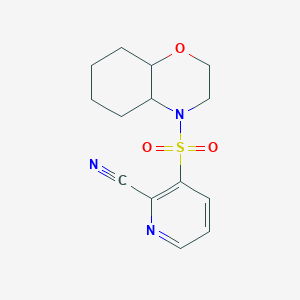

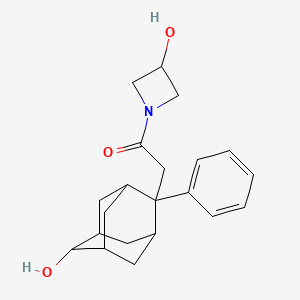

N-[3-(4-苯基哌嗪-1-基)磺酰丙基]-1H-吲唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide” is a chemical compound . It is available for purchase from certain chemical suppliers.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and investigated for their anti-inflammatory activities . Another study reported the synthesis of twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives .科学研究应用

Antiviral Activity

PSI-7977 exhibits potent antiviral effects against hepatitis C virus (HCV). It acts as a nucleotide analog inhibitor, targeting the HCV RNA-dependent RNA polymerase (NS5B). By incorporating into the growing viral RNA chain, PSI-7977 disrupts viral replication, ultimately reducing viral load. Clinical trials have shown promising results, making it a potential therapy for chronic HCV infection .

Anticancer Potential

Research suggests that PSI-7977 may have anticancer properties. It inhibits inosine monophosphate dehydrogenase (IMPDH), an enzyme involved in guanine nucleotide biosynthesis. By disrupting guanine synthesis, PSI-7977 affects cancer cell proliferation. Preclinical studies indicate its efficacy against certain cancers, including hepatocellular carcinoma and lymphoma .

Anti-Inflammatory Effects

In addition to its antiviral and anticancer activities, PSI-7977 demonstrates anti-inflammatory effects. It modulates immune responses by suppressing pro-inflammatory cytokines. Animal studies using carrageenan-induced rat paw edema models have shown its potential as an anti-inflammatory agent .

Metabolic Disorders

PSI-7977’s impact on metabolic disorders is an emerging area of research. It may influence lipid metabolism and improve insulin sensitivity. Studies in animal models suggest that it could be beneficial in managing conditions like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes .

Neuroprotection

Some investigations explore PSI-7977’s neuroprotective effects. It may enhance neuronal survival and reduce oxidative stress. While more research is needed, its potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s warrants attention .

Drug Design and Discovery

Researchers have used PSI-7977 as a scaffold for designing novel compounds. By modifying its structure, they aim to create derivatives with improved pharmacological properties. These efforts include optimizing antiviral activity, reducing toxicity, and enhancing bioavailability .

未来方向

The future directions for the study of this compound could include further investigation of its biological activities, as suggested by studies on similar compounds . Additionally, the development of new synthetic methods and the exploration of its potential applications in various fields could be areas of future research.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide involves the reaction of 1H-indazole-3-carboxylic acid with 3-(4-phenylpiperazin-1-yl)propane-1-sulfonyl chloride in the presence of a base to form the desired compound.", "Starting Materials": [ "1H-indazole-3-carboxylic acid", "3-(4-phenylpiperazin-1-yl)propane-1-sulfonyl chloride", "Base (e.g. triethylamine, pyridine)" ], "Reaction": [ "Step 1: Dissolve 1H-indazole-3-carboxylic acid in a suitable solvent (e.g. DMF, DMSO) and add a base (e.g. triethylamine, pyridine) to the solution.", "Step 2: Add 3-(4-phenylpiperazin-1-yl)propane-1-sulfonyl chloride to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane).", "Step 4: Purify the product by column chromatography or recrystallization to obtain N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide as a white solid." ] } | |

CAS 编号 |

1021218-04-1 |

产品名称 |

N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide |

分子式 |

C21H25N5O3S |

分子量 |

427.52 |

IUPAC 名称 |

N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide |

InChI |

InChI=1S/C21H25N5O3S/c27-21(20-18-9-4-5-10-19(18)23-24-20)22-11-6-16-30(28,29)26-14-12-25(13-15-26)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,22,27)(H,23,24) |

InChI 键 |

BTWGNHBFUHHWMY-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)C3=NNC4=CC=CC=C43 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(2-cyano-3-fluorophenyl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2689708.png)

![6-chloro-N-{4-[(1-methylpyrrolidin-2-ylidene)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B2689710.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide](/img/structure/B2689713.png)

![N-(4-acetylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2689720.png)

![7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2689728.png)